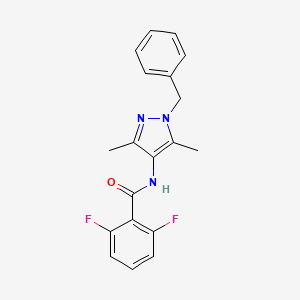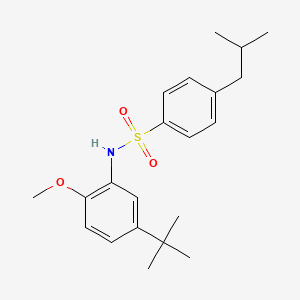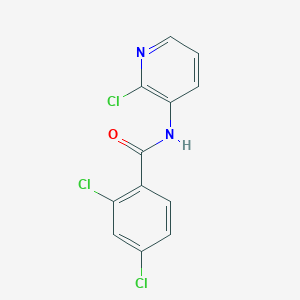
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide
説明
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide (BDP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of pyrazole derivatives and is known for its anti-inflammatory and anticancer properties.
科学的研究の応用
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer.
作用機序
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. This compound inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce cell death in cancer cells by promoting apoptosis. In addition, this compound has been found to inhibit the migration and invasion of cancer cells. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. This compound has been optimized for high yield and purity, making it easy to synthesize. This compound has low toxicity and is well-tolerated in animal studies. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not well-understood. In addition, this compound may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of this compound in animal models. This compound could also be studied in combination with other drugs to enhance its therapeutic effects. In addition, this compound could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory and anticancer properties and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. This compound inhibits the NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokine production and the promotion of cell death in cancer cells. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound could lead to the development of new therapies for various diseases.
特性
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-12-18(22-19(25)17-15(20)9-6-10-16(17)21)13(2)24(23-12)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONMCAHXENZBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4286920.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B4286932.png)


![[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4286952.png)
![3-[(3-chlorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286954.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286963.png)

![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4286972.png)

![3-(4-chlorophenyl)-N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4286995.png)

![3-(4-chlorophenyl)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287007.png)